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1-BROMO-2-(TERT-BUTOXYMETHYL)BENZENE

Cat. No.: B7867257
M. Wt: 243.14 g/mol
InChI Key: WZGZWOFWQZGSSX-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Aromatics in Fine Chemical Synthesis

Halogenated aromatic compounds are fundamental intermediates in the chemical industry, particularly in the synthesis of fine chemicals such as pharmaceuticals, agrochemicals, and advanced materials. mdpi.com The presence of a halogen atom on an aromatic ring provides a key functional group for a wide array of synthetic transformations. Aryl bromides and chlorides are especially valuable as substrates in metal-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions, which are cornerstone methods for constructing complex molecular architectures. mdpi.com

The development of efficient and regioselective methods for the bromination of aromatic compounds remains a significant focus of chemical research. mdpi.com While traditional methods often relied on harsh reagents like elemental bromine (Br₂), contemporary approaches have shifted towards milder and more selective systems. researchgate.net Reagents such as N-bromosuccinimide (NBS), often used with catalysts or specialized solvents, allow for controlled bromination with high regioselectivity, which is crucial for the synthesis of specific isomers of functional molecules. mdpi.comorganic-chemistry.org The ability to precisely install a bromine atom onto an aromatic scaffold is a critical first step in the synthetic routes for countless commercial products.

Overview of Ether-Functionalized Benzene (B151609) Derivatives as Synthetic Intermediates

Ether-functionalized benzene derivatives, particularly benzyl (B1604629) ethers, are ubiquitous in organic synthesis, most commonly serving as protecting groups for alcohols and phenols. organic-chemistry.org A protecting group temporarily masks a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. Benzyl ethers are widely used because they are relatively easy to install and are stable to a wide range of reaction conditions, yet can be removed reliably when needed, often through palladium-catalyzed hydrogenation. organic-chemistry.org

The tert-butoxymethyl group is a specific type of ether-based protecting group known as an acetal. It is valued for its stability under basic and nucleophilic conditions while being readily cleaved under acidic conditions. acs.orgwikipedia.org The synthesis of tert-butoxymethyl ethers can be achieved by reacting an alcohol with chloromethyl tert-butyl ether. acs.org This specific functionality provides an alternative to other common alcohol protecting groups, such as silyl (B83357) ethers (e.g., TBDMS) or other benzyl ethers (e.g., p-methoxybenzyl), offering a different profile of stability and cleavage conditions that can be exploited in multi-step synthetic strategies. wikipedia.orgstackexchange.com

Strategic Importance of 1-Bromo-2-(tert-butoxymethyl)benzene as a Building Block

The strategic importance of this compound lies in the unique combination and orientation of its functional groups. As a bifunctional building block, it allows for sequential or orthogonal chemical modifications.

Orthogonal Reactivity : The bromo substituent and the tert-butoxymethyl ether can be manipulated independently. The bromine atom can participate in metal-catalyzed cross-coupling reactions or be converted into an organometallic reagent (e.g., a Grignard or organolithium reagent) for subsequent reactions, all while the ether group remains intact. Following these transformations, the tert-butoxymethyl group can be cleaved under acidic conditions to reveal a primary benzyl alcohol, which can then undergo further reactions like oxidation or esterification.

Regiocontrol and Steric Influence : The ortho (1,2) substitution pattern is critical for synthesizing sterically congested systems or for directing subsequent reactions to specific positions on the aromatic ring. This arrangement is also a key precursor for the synthesis of heterocyclic compounds where the benzene ring is fused to another ring, which can be formed via an intramolecular reaction involving the two ortho substituents. rsc.org The bulky tert-butyl component of the ether provides significant steric hindrance, which can influence the conformational preferences of the molecule and the stereochemical outcome of nearby reactions.

Precursor to Complex Molecules : This compound serves as a valuable starting material for creating elaborate molecular scaffolds. For instance, after a cross-coupling reaction at the bromine position, the subsequent deprotection of the ether would yield an ortho-substituted benzyl alcohol, a common structural motif in natural products and pharmacologically active molecules.

Historical Context and Evolution of Synthetic Approaches to Ortho-Bromobenzyl Ethers

The synthesis of ethers is a historic area of chemistry. Early preparations were documented in the 13th and 16th centuries, with notable work by Valerius Cordus in 1540. wikipedia.orgnih.gov However, the modern understanding and systematic synthesis of ethers began with Alexander Williamson in 1850. wikipedia.org The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, was a pivotal development that helped prove the chemical structure of ethers and remains a versatile and widely used method today. wikipedia.orgbritannica.com

The synthesis of a specifically substituted compound like an ortho-bromobenzyl ether has evolved significantly over time, reflecting broader trends in synthetic organic chemistry.

Early Approaches : Historically, a potential route could have involved the direct bromination of a pre-formed benzyl ether like (tert-butoxymethyl)benzene (B11955346). However, such electrophilic aromatic substitution reactions would typically yield a mixture of ortho and para isomers, with the para product often predominating, making the isolation of the desired ortho product difficult and inefficient. mdpi.com

Modern, Regiocontrolled Approaches : Contemporary syntheses prioritize regioselectivity. A more logical and controlled modern approach involves starting with a molecule that already contains the desired ortho-substitution pattern. For this compound, two primary strategies would be considered:

Etherification of a Brominated Precursor : Starting with 2-bromobenzyl alcohol or 2-bromobenzyl bromide. The alcohol can be deprotonated with a base (e.g., sodium hydride) and reacted with a suitable tert-butoxymethyl source. A procedure for synthesizing a similar compound, bis(2-bromobenzyl) ether, involves reacting 2-bromobenzyl alcohol with 2-bromobenzyl bromide in the presence of sodium hydride. nih.gov A more direct route to the target compound would involve the Williamson ether synthesis between the sodium salt of 2-bromobenzyl alcohol and chloromethyl tert-butyl ether. acs.org

Bromination of a Protected Precursor : An alternative would be the directed bromination of a benzyl alcohol derivative where a directing group facilitates ortho-bromination, followed by protection of the alcohol. Advances in regioselective bromination, including ortho-lithiation followed by quenching with a bromine source, or the use of specific catalytic systems, have made the synthesis of specific isomers more feasible than in the past. organic-chemistry.orgresearchgate.net

This evolution from non-selective, brute-force reactions to highly controlled, precursor-based strategies highlights the increasing sophistication of synthetic chemistry in achieving specific molecular designs efficiently.

Data Tables

Table 1: Physicochemical Properties of this compound and a Related Compound

PropertyThis compound1-Bromo-2-(methoxymethyl)benzene (B1281725) (for comparison)
CAS Number 137395-70-1 sigmaaldrich.com52711-30-5 thermofisher.com
Molecular Formula C₁₁H₁₅BrOC₈H₉BrO thermofisher.com
Molecular Weight 243.14 g/mol sigmaaldrich.com201.05 g/mol thermofisher.com
Appearance Data not availableClear colorless to light yellow liquid thermofisher.com
Boiling Point Data not availableData not available
Refractive Index Data not available1.5470 to 1.5500 (at 20°C) thermofisher.com

Table 2: Summary of Synthetic Approaches to Ortho-Bromobenzyl Ethers

MethodDescriptionPrecursorsGeneral ConditionsSelectivity/Notes
Direct Bromination Electrophilic aromatic substitution on a benzyl ether.Benzyl ether, Brominating agent (e.g., Br₂)Lewis acid catalyst (e.g., FeBr₃)Historically significant but often results in a mixture of ortho and para isomers, with poor regioselectivity. mdpi.com
Williamson Ether Synthesis SN2 reaction between an alkoxide and an alkyl halide. wikipedia.org2-Bromobenzyl alcohol + tert-butoxymethyl halide OR Sodium tert-butoxide + 2-Bromobenzyl bromideBase (e.g., NaH), Aprotic solvent (e.g., THF)High-yielding and regioselective. The most common and reliable modern method for constructing the ether linkage. organic-chemistry.orgnih.gov
Directed Ortho-Metalation Deprotonation at the ortho position with a strong base followed by reaction with a bromine source.A directed metalating group on the benzene ring, strong base (e.g., n-BuLi), Bromine source (e.g., Br₂)Anhydrous, low-temperature conditionsProvides excellent regiocontrol for introducing the bromine atom at the ortho position.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15BrO B7867257 1-BROMO-2-(TERT-BUTOXYMETHYL)BENZENE

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-[(2-methylpropan-2-yl)oxymethyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-11(2,3)13-8-9-6-4-5-7-10(9)12/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGZWOFWQZGSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Bromo 2 Tert Butoxymethyl Benzene

Convergent and Divergent Synthetic Pathways

The construction of 1-Bromo-2-(tert-butoxymethyl)benzene can be approached through several synthetic routes, each with its own set of advantages and considerations. These pathways can be broadly categorized as those that form the ether linkage first, followed by bromination, and those that start with a brominated precursor.

Alkylation Reactions of 2-Bromobenzyl Alcohols with tert-Butyl Sources

A primary convergent approach involves the alkylation of 2-bromobenzyl alcohol with a suitable tert-butyl source. The Williamson ether synthesis is a classic and versatile method for forming ether linkages and can be adapted for this purpose. masterorganicchemistry.combyjus.com In this reaction, the alkoxide of 2-bromobenzyl alcohol acts as a nucleophile, attacking an electrophilic tert-butyl species.

The initial step is the deprotonation of 2-bromobenzyl alcohol to form the corresponding alkoxide. This is typically achieved using a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF). orgsyn.org The choice of base is crucial to ensure complete deprotonation without promoting side reactions.

The subsequent alkylation can be attempted with tert-butyl halides, such as tert-butyl bromide. However, the SN2 reaction with a tertiary halide is notoriously difficult due to steric hindrance and the propensity for the alkoxide to act as a base, leading to elimination (E2) products, in this case, isobutylene (B52900). byjus.com

To circumvent the challenges associated with tertiary halides, an alternative strategy is the reaction of the 2-bromobenzyl alkoxide with isobutylene in the presence of an acid catalyst. This method is analogous to the synthesis of the isomeric 1-bromo-4-(tert-butoxy)benzene (B1272080) from 4-bromophenol (B116583) and isobutylene.

A representative, though not specific to the title compound, experimental approach for a similar etherification is as follows:

Reactant 1Reactant 2Base/CatalystSolventConditionsProductYieldReference
2-Bromobenzyl alcoholtert-Butyl bromideSodium hydrideTHFRoom TemperatureThis compoundLow (due to E2) byjus.com
2-Bromobenzyl alcoholIsobutyleneAcid Catalyst (e.g., H2SO4)DichloromethaneLow TemperatureThis compoundPotentially Higher-

Etherification Strategies Employing tert-Butyl Halides or Equivalents

An alternative convergent strategy involves the reaction of a nucleophilic tert-butoxide source with an electrophilic 2-bromobenzyl halide. This approach follows the principles of the Williamson ether synthesis, where the roles of the nucleophile and electrophile are reversed compared to the previous section. masterorganicchemistry.com

In this scenario, a salt of tert-butoxide, such as potassium tert-butoxide (t-BuOK), is reacted with 2-bromobenzyl bromide. Since 2-bromobenzyl bromide is a primary benzylic halide, it is an excellent substrate for SN2 reactions, and the competing E2 elimination is minimized. youtube.com This method is generally more efficient for the synthesis of tert-butyl ethers compared to using a tertiary halide as the electrophile. vaia.com

The reaction is typically carried out in a polar aprotic solvent like THF or DMF to facilitate the dissolution of the alkoxide and promote the SN2 mechanism. The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can enhance the reaction rate, particularly in a solid-liquid two-phase system. bcrec.id

Reactant 1Reactant 2BaseSolventConditionsProductYieldReference
Potassium tert-butoxide2-Bromobenzyl bromide-THFRoom TemperatureThis compoundGood vaia.com
Sodium tert-butoxide2-Bromobenzyl chloride-DMF0 °C to Room TemperatureThis compoundGood youtube.com

Regioselective Bromination of (tert-Butoxymethyl)benzene (B11955346) Isomers

A divergent approach to the synthesis of this compound involves the regioselective bromination of (tert-butoxymethyl)benzene. The tert-butoxymethyl group is an ortho, para-directing group due to the electron-donating nature of the oxygen atom. Therefore, electrophilic aromatic substitution, such as bromination, will primarily yield a mixture of the ortho and para isomers.

The challenge in this approach lies in controlling the regioselectivity to favor the formation of the desired ortho-isomer over the sterically less hindered para-isomer. The ratio of ortho to para products can be influenced by several factors, including the nature of the brominating agent, the solvent, the temperature, and the presence of a catalyst.

Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and other sources of electrophilic bromine. The use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), can enhance the electrophilicity of the brominating agent. In some cases, specific solvent effects or the use of bulky catalysts can influence the ortho/para ratio.

While specific conditions for the regioselective ortho-bromination of (tert-butoxymethyl)benzene are not widely reported, studies on related substrates suggest that lower temperatures and careful choice of the brominating system may offer some control. researchgate.net

Stereochemical Control in Synthesis, if applicable

For the synthesis of this compound itself, there are no chiral centers, and therefore, stereochemical control is not applicable. However, if a chiral center were to be introduced in a derivative, for example, by modifying the benzylic position, then stereochemical considerations would become important. In such cases, the choice of reagents and reaction conditions would need to be carefully selected to control the formation of the desired stereoisomer.

Catalytic Approaches to Synthesis

Catalytic methods offer the potential for milder reaction conditions, higher efficiency, and improved selectivity.

Transition Metal-Catalyzed Functionalization for Aryl C-Br Bond Formation

While direct catalytic C-H bromination at the ortho position of (tert-butoxymethyl)benzene is a challenging transformation, transition metal-catalyzed methods offer alternative strategies. Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. orgsyn.org Although more commonly used for C-C, C-N, and C-O bond formation, palladium catalysis can also be applied to halogenation reactions.

One potential, though less common, approach could involve a directed C-H activation/bromination sequence. In this scenario, a directing group would be temporarily installed on the substrate to guide the palladium catalyst to the ortho C-H bond, which would then be functionalized with a bromine atom. However, the development of such a directed C-H bromination for this specific substrate would require significant research.

A more established transition metal-catalyzed approach would be the synthesis of an organometallic intermediate from (tert-butoxymethyl)benzene, followed by reaction with a bromine source. For instance, a directed ortho-lithiation followed by transmetalation to a transition metal and subsequent reaction with an electrophilic bromine source could provide the desired product.

While direct catalytic C-Br bond formation on the (tert-butoxymethyl)benzene scaffold is not a well-documented primary synthetic route, the principles of transition metal catalysis remain a promising area for the development of novel and efficient syntheses of such substituted aromatic compounds.

Organocatalytic Methods for Ether Formation

The formation of the ether linkage in this compound is a critical transformation, traditionally accomplished via methods like the Williamson ether synthesis. However, the field of organocatalysis offers modern, metal-free alternatives that can provide high efficiency and selectivity under mild conditions. wikipedia.org Thiourea-based organocatalysts, in particular, have emerged as powerful tools for a variety of organic transformations, operating through non-covalent hydrogen-bonding interactions. wikipedia.orgrsc.org

In the context of synthesizing this compound, a chiral thiourea (B124793) catalyst could be employed to facilitate the reaction between a nucleophile, such as potassium tert-butoxide or tert-butanol, and an electrophilic substrate, 2-bromobenzyl bromide. The mechanism relies on the thiourea derivative acting as a hydrogen-bond donor. wikipedia.org It can activate the electrophile by forming hydrogen bonds with the bromine atom, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack. This "partial protonation" occurs under nearly neutral conditions, which is advantageous for substrates that may be sensitive to strongly acidic or basic environments. wikipedia.org

The dual hydrogen-bond donor capacity of catalysts like Schreiner's thiourea allows for a clamp-like binding motif that effectively organizes the transition state, often leading to high levels of stereocontrol in asymmetric reactions, although for this achiral target, the focus is on rate acceleration and mild conditions. wikipedia.orgsigmaaldrich.com The use of such catalysts avoids product inhibition, and they are generally bench-stable and tolerant of water, adding to their practical appeal. wikipedia.org

Table 1: Examples of Thiourea-Based Organocatalysts

Catalyst Name Structure Key Features
Schreiner's Thiourea N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea Highly acidic and effective due to electron-withdrawing groups; promotes reactions via H-bonding. wikipedia.org
Jacobsen's Catalyst Chiral thioureas derived from amino acids Versatile for various asymmetric reactions, including Strecker and Mannich reactions; demonstrates broad substrate scope. sigmaaldrich.com
Bifunctional Thiourea Contains a thiourea moiety and a basic group (e.g., tertiary amine) Capable of activating both the electrophile (via H-bonding) and the nucleophile (via Brønsted base catalysis) simultaneously. libretexts.org

Optimization of Reaction Parameters and Scalability

Optimizing the synthesis of this compound is crucial for maximizing yield, ensuring purity, and enabling large-scale production. This involves a systematic study of various reaction parameters and the development of robust isolation and purification protocols.

Temperature and Pressure Influence on Yield and Selectivity

Temperature is a critical parameter that must be carefully controlled to achieve a high yield of the desired product. Increasing the reaction temperature generally increases the reaction rate according to the Arrhenius equation. brainly.com For a typical Williamson ether synthesis, reactions are often conducted between 50 to 100 °C. wikipedia.orgbyjus.com However, elevated temperatures can also promote undesirable side reactions. brainly.com In the synthesis of this compound from 2-bromobenzyl bromide, the main side reaction is the E2 elimination to form 2-bromostyrene, which is favored at higher temperatures. Therefore, an optimal temperature must be found that balances a reasonable reaction rate with minimal byproduct formation. brainly.com

For industrial-scale synthesis, methodologies using very high temperatures (above 300 °C) have been developed, which allow the use of weaker, less hazardous alkylating agents. wikipedia.orgresearchgate.net

Pressure is a less commonly adjusted variable in laboratory-scale solution-phase synthesis. However, for industrial processes or reactions involving gaseous reagents (such as isobutylene as the tert-butyl source), pressure can significantly influence the outcome. Increasing the pressure can enhance the reaction rate by increasing the concentration of the reactants. numberanalytics.com In certain systems, particularly those run in supercritical fluids, pressure can be tuned to manipulate reaction equilibrium and phase behavior. acs.org However, for most standard liquid-phase preparations of this compound, the reaction is conducted at atmospheric pressure.

Table 3: General Effects of Temperature and Pressure on Ether Synthesis

Parameter Effect on Rate Effect on Selectivity Considerations
Temperature Increases with temperature May decrease at higher temperatures due to competing elimination or decomposition reactions. brainly.com An optimal temperature is required to balance reaction speed and minimize byproducts. brainly.com
Pressure Increases with pressure (especially with gaseous reactants) Generally minor effect in liquid phase; can be significant in supercritical or multiphase systems. Important for scalability and reactions involving gases like isobutylene. Can enhance rate by increasing reactant concentration. numberanalytics.com

Isolation and Purification Techniques for High Purity

Achieving high purity of this compound is essential for its use in subsequent synthetic steps. The purification strategy begins after the reaction is deemed complete. A typical workup procedure involves quenching the reaction mixture, often by adding water or a dilute acid, to neutralize any remaining base or reactive species. The product is then extracted from the aqueous phase into an immiscible organic solvent, such as diethyl ether or dichloromethane. orgsyn.org This crude organic extract is washed sequentially with water and brine to remove residual salts and water-soluble impurities before being dried over an anhydrous agent like magnesium sulfate (B86663) or sodium sulfate. orgsyn.org

Following the initial workup, the crude product requires further purification. For laboratory-scale quantities, flash column chromatography is the most common and effective method. orgsyn.org Given that this compound is a relatively nonpolar ether, a silica (B1680970) gel stationary phase is appropriate. The mobile phase, or eluent, would typically be a low-polarity solvent system, such as a mixture of hexanes and ethyl acetate (B1210297), with the proportion of the more polar ethyl acetate kept low (e.g., 1-10%). rochester.edu The exact ratio is determined by thin-layer chromatography (TLC) analysis to achieve good separation between the product and any impurities.

For larger, industrial-scale batches, purification by vacuum distillation is often more practical and economical. orgsyn.org The reduced pressure allows the high-boiling point compound to distill at a lower, more manageable temperature, preventing thermal decomposition. The ultimate purity of the final product is typically assessed using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). savemyexams.com

Elucidating Chemical Reactivity and Transformation Mechanisms of 1 Bromo 2 Tert Butoxymethyl Benzene

The reactivity of 1-Bromo-2-(tert-butoxymethyl)benzene is dominated by the chemistry of the aryl bromide moiety. The carbon-bromine bond is a key functional group that allows for a wide array of chemical transformations, primarily through nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. The presence of the ortho-(tert-butoxymethyl) group can sterically and electronically influence the outcomes of these reactions.

Reactivity of the Aryl Bromide Moiety

The bromine atom on the benzene (B151609) ring renders the ipso-carbon electrophilic and susceptible to attack by nucleophiles or insertion by low-valent transition metal species. The electron-donating nature of the ether oxygen in the tert-butoxymethyl group can modulate the electron density of the aromatic ring, while the bulky tert-butyl group provides significant steric hindrance around the reaction center.

Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. philadelphia.edu.jo For this compound, which lacks such strong activation, the classical addition-elimination SNAr mechanism is generally unfavorable under standard conditions.

However, under forcing conditions with very strong bases, such as sodium amide (NaNH2), a nucleophilic substitution can proceed through an elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate. masterorganicchemistry.com This pathway is not dependent on electronic activation but requires an available ortho-proton, which is present in this compound. The elimination of HBr would form the benzyne, which is then rapidly trapped by the nucleophile. masterorganicchemistry.com

Transition-metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for the functionalization of aryl bromides like this compound. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium catalysts are paramount in modern organic synthesis for their ability to facilitate a wide range of cross-coupling reactions under mild conditions with high functional group tolerance. researchgate.net

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a cornerstone of C(sp2)-C(sp2) and C(sp2)-C(sp3) bond formation, coupling an organohalide with an organoboron species. nih.gov The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. scielo.br The reaction's utility is enhanced by the stability and low toxicity of the boron reagents. researchgate.net The presence of ortho-substituents, such as the tert-butoxymethyl group, can influence the reaction's efficiency. beilstein-journals.org

Table 1: Examples of Suzuki-Miyaura Coupling with Substituted Aryl Bromides This table presents data for analogous reactions to illustrate the typical conditions and outcomes.

Aryl BromideBoronic Acid/EsterCatalyst SystemBaseSolventYieldReference
ortho-BromoanilineBenzylboronic acid pinacol (B44631) esterCataCXium A palladacycleK3PO42-MeTHF91% nih.gov
1-Bromo-2-nitrobenzene1-Naphthaleneboronic acidPd(OAc)2 / Chiral Monophosphine LigandK3PO4THF>99% beilstein-journals.org
BromobenzenePhenylboronic acidPdCl2(dppf)NaOHTHF/H2O>99% researchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.org The classic protocol employs a palladium catalyst and a copper(I) co-catalyst, typically in the presence of an amine base. organic-chemistry.org This method provides direct access to substituted alkynes. researchgate.net Variations have been developed to perform the reaction under copper-free conditions, and alternative carbonyl sources like isocyanides can be used in related transformations. organic-chemistry.org

Table 2: Examples of Sonogashira Coupling with Aryl Bromides This table presents data for analogous reactions to illustrate the typical conditions and outcomes.

Aryl BromideAlkyneCatalyst SystemBaseSolventYieldReference
p-BromoazoacetyleneEthinylestradiol(t-Bu3P)2PdNot specifiedNot specified69% researchgate.net
Aryl Bromides (various)Terminal Alkynes (various)Pd(OAc)2 / DPEPhosCs2CO3DMSOUp to 96% organic-chemistry.org
Aryl Bromides (various)Terminal Alkynes (various)Pd(PhCN)2Cl2 / P(t-Bu)3i-Pr2NEtTolueneHigh organic-chemistry.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.org The reaction mechanism includes oxidative addition, migratory insertion of the alkene into the Pd-aryl bond, and subsequent β-hydride elimination. lookchem.com A base is used to regenerate the active Pd(0) catalyst. The regioselectivity and stereoselectivity of the Heck reaction are notable features, often favoring the trans isomer. organic-chemistry.orgthieme-connect.de

Table 3: Examples of Heck Coupling with Aryl Bromides This table presents data for analogous reactions to illustrate the typical conditions and outcomes.

Aryl BromideAlkeneCatalyst SystemBaseSolventYieldReference
1-Bromo-2-(trifluoromethyl)benzenePent-4-en-2-olPd-Tetraphosphine ComplexK2CO3Not specified73% thieme-connect.de
Aryl Bromidesn-Butyl acrylatePd / Phosphine-Imidazolium SaltNot specifiedNot specifiedHigh organic-chemistry.org
Aryl IodidesStyrenePalladium Milling BallsK2CO3Solvent-freeHigh rsc.org

Buchwald-Hartwig Amination: This reaction is a powerful method for the synthesis of aryl amines via the palladium-catalyzed coupling of aryl halides with primary or secondary amines. wikipedia.org The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been critical to the reaction's broad substrate scope and high efficiency. The catalytic cycle is similar to other cross-couplings, involving oxidative addition, amine coordination and deprotonation to form a palladium amide complex, followed by reductive elimination to form the C-N bond. wikipedia.orgorganic-chemistry.org

Table 4: Examples of Buchwald-Hartwig Amination with Aryl Halides This table presents data for analogous reactions to illustrate the typical conditions and outcomes.

Aryl HalideAmineCatalyst SystemBaseSolventYieldReference
Aryl HalidesPrimary/Secondary AminesPd(dba)2 / (CyPF-tBu)NaOtBuTolueneHigh organic-chemistry.org
Aryl Bromides/ChloridesPrimary AminesPd2(dba)3 / Bidentate Phosphine LigandsNaOtBuTolueneGood-Excellent wikipedia.org

While palladium catalysis is dominant, copper-mediated reactions, such as the Ullmann condensation, represent a classic and still valuable approach for forming carbon-heteroatom bonds. These reactions typically require higher temperatures than their palladium-catalyzed counterparts. Copper catalysis can be effective for C-O, C-S, and C-N bond formation. Recent research has focused on developing more efficient copper-catalyzed systems that operate under milder conditions. For instance, intramolecular dehydrogenative C-O coupling has been achieved using a copper catalyst, proceeding through a proposed radical pathway. rsc.orgsemanticscholar.org

Nickel, being more earth-abundant and less expensive than palladium, has emerged as an attractive alternative for catalyzing a wide range of cross-coupling reactions. nih.gov Nickel catalysts can couple aryl bromides with various partners, including organoboron reagents and amines, and can facilitate reductive couplings between two electrophiles. nih.govnih.gov Some nickel-catalyzed reactions proceed under photoredox conditions, where visible light is used to drive the catalytic cycle. chemrxiv.org The development of specific ligands is often crucial for achieving high efficiency and selectivity in nickel catalysis. nih.govbeilstein-journals.org

The efficiency of a cross-coupling reaction is critically dependent on the stability and activity of the catalyst throughout the reaction. Catalyst deactivation is a common issue that can limit product yield and catalyst turnover. Mechanistic studies aim to understand these deactivation pathways, which can include the formation of inactive catalyst resting states, ligand degradation, or the aggregation of the metal into inactive nanoparticles. nih.govresearchgate.net For example, in some palladium-catalyzed couplings, the oxidative addition complex may be the resting state, with transmetalation being the rate-limiting step. nih.govresearchgate.net In others, a complex formed after transmetalation can be the resting state. nih.gov Additives can play a crucial role in preventing deactivation; for instance, bases can neutralize acidic byproducts, and certain salts can prevent the aggregation of the catalyst or modulate its reactivity. nih.govresearchgate.netacs.org Understanding these processes is key to optimizing reaction conditions and developing more robust and efficient catalytic systems. acs.org

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Applications of 1 Bromo 2 Tert Butoxymethyl Benzene in Advanced Organic Synthesis and Materials Science

Strategic Role as a Key Intermediate in Complex Molecule Construction

The strategic importance of 1-Bromo-2-(tert-butoxymethyl)benzene lies in its ability to act as a precursor to a variety of complex organic molecules. The bromine atom on the benzene (B151609) ring provides a handle for numerous carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. Meanwhile, the protected benzylic alcohol allows for delayed introduction of another functional group, a crucial strategy in multi-step syntheses.

Precursor to Biologically Active Scaffolds and Pharmaceuticals

The 2-bromobenzyl framework, for which this compound is a stable precursor, is a component of various biologically active compounds and pharmaceutical agents. chemicalbook.comnih.gov The ability to form biaryl structures, which are prevalent in many drug molecules, makes this class of compounds particularly valuable. nih.gov For instance, derivatives of 2-bromobenzyl alcohol can be used in the synthesis of intermediates for drugs like Alogliptin, a treatment for type II diabetes. google.com The synthesis often involves a cyanation step on the bromo-substituted ring, followed by further modifications. google.com

The general utility of brominated aromatic compounds as intermediates for pharmaceuticals is well-established. chemicalbook.comgoogle.com They are frequently employed in the synthesis of complex scaffolds that exhibit a range of biological activities, including potential use as enzyme inhibitors. nih.gov

Building Block for Heterocyclic Compounds (e.g., Indoles, Benzofurans)

The synthesis of nitrogen and oxygen-containing heterocycles is a cornerstone of medicinal chemistry, as these motifs are present in a vast number of natural products and pharmaceuticals. nih.govopenmedicinalchemistryjournal.com this compound and its deprotected form, (2-bromophenyl)methanol, are valuable precursors for constructing such heterocyclic systems.

Indoles: The indole (B1671886) scaffold is a privileged structure in drug discovery. openmedicinalchemistryjournal.com Synthetic routes to substituted indoles often leverage precursors like 2-bromobenzyl derivatives. For example, N-(2-bromobenzyl)indole can be converted to its dianion and reacted with esters to form indolo[1,2-b]isoquinoline derivatives, which are of pharmaceutical interest. researchgate.net Other methods involve the cyclization of 2-vinylanilines, which can be prepared through coupling reactions involving bromo-substituted precursors. organic-chemistry.org Palladium-catalyzed reactions are also employed to construct indole frameworks from 2-alkynyl arylazides and aryl bromides. organic-chemistry.org

Benzofurans: Benzofurans are another class of heterocyclic compounds with significant biological activity. nih.gov Palladium-catalyzed methods are prominent in their synthesis. rsc.org One-pot procedures have been developed for the synthesis of benzofurans starting from o-bromophenols. nih.gov A common strategy involves the palladium-catalyzed intramolecular cyclization of a precursor derived from a 2-bromobenzyl alcohol derivative. For instance, a palladium-catalyzed carbonylative cyclization of 2-hydroxybenzyl alcohols can yield benzofuran-2(3H)-ones. nih.gov The synthesis of 2-benzylbenzofuran derivatives can also be achieved from nitroalkene precursors that are derived from salicylaldehydes, which can be related back to 2-hydroxybenzyl structures. researchgate.net

The table below summarizes some palladium-catalyzed methods for benzofuran (B130515) synthesis that utilize precursors structurally related to this compound.

Catalyst/ReagentsStarting Material TypeProduct TypeReference
Palladium catalysto-Bromophenols & KetonesSubstituted Benzofurans nih.gov
Palladium catalyst, Formic Acid2-Hydroxybenzyl alcoholsBenzofuran-2(3H)-ones nih.gov
Pd(OAc)₂, CuCl₂Benzofuran & Ar₃SbF₂2-Arylbenzofurans mdpi.com
Pd₂(dba)₃, Bippyphoso-Halo-benzylketones2-Arylbenzofurans nih.gov

Synthetic Routes to Natural Products and Their Analogues

The construction of natural products often requires the efficient assembly of complex carbon skeletons. orgsyn.org The 2-bromobenzyl motif is a useful starting point for such endeavors. The utility of palladium-catalyzed cross-coupling reactions with bromo-substituted aromatics is a key strategy in modern total synthesis. nih.gov For example, a one-pot synthesis of the natural product eupomatenoid 6, a type of benzofuran, was achieved using a palladium-catalyzed enolate arylation of an o-bromophenol derivative. nih.gov While direct use of this compound is not explicitly detailed in this specific synthesis, its role as a stable, protected precursor for the necessary 2-substituted bromo-aromatic intermediate is clear. Such protecting group strategies are fundamental in the synthesis of complex molecules to mask reactive sites until they are needed.

Utility in Agrochemical Development

Heterocyclic compounds form the backbone of a significant portion of modern agrochemicals, including insecticides, herbicides, and fungicides. nih.gov Bromoalkylbenzene derivatives are generally cited as useful intermediates in the synthesis of medicines and agrochemicals. google.com Specifically, 2-bromobenzyl esters have been patented for their use as pesticides, particularly as insecticides and acaricides. google.com These compounds are esters of various cyclopropane (B1198618) carboxylic acids with 2-bromobenzyl alcohol. The flexibility to introduce different substituents on both the cyclopropane ring and the aromatic ring allows for the fine-tuning of pesticidal activity. While the direct use of the tert-butoxymethyl ether is not specified, its role as a precursor to the key 2-bromobenzyl alcohol intermediate is a standard synthetic strategy.

Contribution to Advanced Materials and Functional Molecules

The application of specifically substituted aromatic compounds extends into materials science, where they can serve as monomers or precursors for functional polymers and resins.

Precursors for Polymeric Systems and Resins

The bifunctional nature of this compound makes it a candidate for the synthesis of novel polymeric materials. The bromine atom can be converted into a reactive site for polymerization, such as through lithiation or conversion to a Grignard reagent, followed by reaction with appropriate monomers. Alternatively, it can participate in metal-catalyzed polymerizations like Suzuki or Stille polycondensation. After polymerization, or during the process, the tert-butoxymethyl protecting group can be removed to unmask the hydroxymethyl group. This pendant alcohol functionality can then be used for post-polymerization modification, such as grafting other polymer chains or introducing specific functional molecules, or to create cross-linked networks and resins. This allows for the synthesis of well-defined, functional polymeric architectures.

Components in Molecular Electronics (e.g., Oligophenylene-ethynylenes)

The structure of this compound makes it a promising, though not yet widely reported, precursor for the synthesis of oligophenylene-ethynylenes (OPEs). OPEs are a class of conjugated polymers that are of significant interest in the field of molecular electronics for their potential use as molecular wires, in organic light-emitting diodes (OLEDs), and in organic photovoltaics (OPVs).

The key to its utility lies in the Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl halides. wikipedia.org In a hypothetical synthetic route, the bromine atom of this compound can readily participate in a palladium-catalyzed Sonogashira coupling with a suitable terminal alkyne. This would allow for the step-wise construction of a conjugated OPE backbone.

The tert-butoxymethyl group plays a crucial role in this context. It acts as a protecting group for the hydroxymethyl functionality, preventing it from interfering with the coupling reaction. Following the construction of the desired OPE framework, the tert-butyl group can be cleaved under acidic conditions to reveal the hydroxymethyl group. This newly deprotected functional group can then be used for further modifications, such as anchoring the OPE to a surface or introducing other functionalities to fine-tune the electronic properties of the material.

Synthesis of Ligands for Metal Complexes

This compound also holds potential as a precursor for the synthesis of specialized ligands for metal complexes. The introduction of a phosphine (B1218219) group, a common ligating moiety, is a plausible transformation.

A common method for the synthesis of arylphosphines involves the reaction of an organolithium or Grignard reagent, derived from the corresponding aryl halide, with a chlorophosphine. In this case, this compound could undergo a lithium-halogen exchange with an organolithium reagent like n-butyllithium to form 2-(tert-butoxymethyl)phenyllithium. This highly reactive intermediate can then be treated with a chlorophosphine, such as chlorodiphenylphosphine, to yield the corresponding tertiary phosphine ligand.

The resulting ligand, (2-(tert-butoxymethyl)phenyl)diphenylphosphine, would feature a bulky ortho-substituent. The steric and electronic properties of such a ligand can significantly influence the catalytic activity and selectivity of the resulting metal complex. The tert-butoxymethyl group, being relatively bulky, could create a specific coordination environment around the metal center, potentially leading to enhanced performance in catalytic applications such as cross-coupling reactions or hydrogenations.

Furthermore, the protected hydroxymethyl group offers a handle for post-synthetic modification of the ligand and its metal complexes. After coordination to a metal center, the tert-butyl group could be removed to reveal the hydroxymethyl group. This functionality could then be used to immobilize the catalyst on a solid support or to introduce secondary coordination sites, leading to the formation of multimetallic complexes with unique catalytic properties. While direct synthesis of phosphine ligands from this compound has not been explicitly reported, the synthetic routes using similar bromoarenes are a well-established part of the synthetic chemist's toolkit. organic-chemistry.org

Advanced Spectroscopic and Structural Elucidation Studies of 1 Bromo 2 Tert Butoxymethyl Benzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 1-Bromo-2-(tert-butoxymethyl)benzene in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the unambiguous assignment of all proton and carbon signals, providing insight into the connectivity and spatial arrangement of the atoms.

The ¹H NMR spectrum of this compound shows distinct signals for each type of proton. The aromatic region typically displays complex multiplets corresponding to the four protons on the substituted benzene (B151609) ring. The proton ortho to the bromine atom (H6) is expected to be downfield due to the deshielding effect of the halogen. The benzylic methylene (B1212753) protons (Ar-CH₂ -O) appear as a characteristic singlet, while the nine equivalent protons of the tert-butyl group also produce a sharp singlet, typically at the most upfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information. The six aromatic carbon signals are resolved, with the carbon atom bonded to the bromine (C1) showing a characteristic shift. The carbon attached to the oxygen of the ether linkage (C2) is also clearly identifiable. Other key signals include the benzylic methylene carbon (CH₂ ), the quaternary carbon of the tert-butyl group (C (CH₃)₃), and the carbon of the methyl groups (-CH₃ ).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃.

Atom/Group ¹H NMR (ppm) ¹³C NMR (ppm) Notes
Aromatic CH (4H)7.10 - 7.60 (m)127.0 - 139.0Complex multiplet pattern due to ortho-disubstitution.
Ar-C H₂-O~ 4.60 (s)~ 72.0Benzylic methylene group.
O-C (CH₃)₃-~ 74.0Quaternary carbon of the tert-butyl group.
O-C(C H₃)₃~ 1.30 (s)~ 27.5Nine equivalent methyl protons.
C -Br-~ 122.0Carbon directly attached to bromine.
C -CH₂-~ 139.0Aromatic carbon attached to the side chain.

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly.

While 1D NMR provides primary assignments, 2D NMR techniques are essential for confirming the complete molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, helping to trace the connectivity of the four aromatic signals. No cross-peaks would be expected for the isolated benzylic and tert-butyl singlets.

HSQC/HMQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to. chemicalbook.com It is used to definitively assign each protonated carbon. Key correlations would include the aromatic protons to their respective aromatic carbons, the benzylic CH₂ protons to the benzylic carbon, and the tert-butyl protons to the methyl carbons. openstax.orgresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique detects through-space proximity between protons. A key NOESY correlation would be observed between the benzylic CH₂ protons and the aromatic proton at the C3 position, confirming the ortho arrangement. Proximity between the benzylic protons and the tert-butyl protons would also be expected.

The presence of two bulky ortho substituents (bromo and tert-butoxymethyl) can lead to hindered rotation around the C(aryl)-CH₂ and CH₂-O bonds. Dynamic NMR studies, involving the acquisition of spectra at various temperatures, can probe this conformational behavior. nanalysis.com

At room temperature, rotation may be fast on the NMR timescale, resulting in sharp, time-averaged signals. However, at lower temperatures, this rotation could slow significantly. nih.gov If the rotation around the Ar-CH₂ bond becomes restricted, the two benzylic protons, which are chemically equivalent at high temperatures, become diastereotopic and would appear as a pair of distinct doublets (an AB quartet) rather than a singlet. youtube.com The temperature at which these signals coalesce can be used to calculate the energy barrier for this rotational process, providing valuable insight into the molecule's conformational flexibility. core.ac.uk

Mass Spectrometry for Reaction Monitoring and Precise Mass Determination

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of this compound and for monitoring its chemical transformations. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which can be used to confirm the elemental formula.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion appears as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. docbrown.info This provides a clear signature for the presence of a single bromine atom in the molecule.

The fragmentation pattern in electron ionization (EI) MS can also provide structural information. Common fragmentation pathways for this compound would include:

Loss of a tert-butyl radical : Cleavage of the C-O bond to lose a tert-butyl group (•C(CH₃)₃), resulting in a prominent [M-57]⁺ fragment.

Alpha-cleavage : Loss of the entire tert-butoxy (B1229062) group to form a 2-bromobenzyl cation.

Loss of isobutylene (B52900) : A rearrangement reaction can lead to the loss of isobutylene (C₄H₈) from the molecular ion, resulting in an [M-56]⁺ fragment corresponding to 2-bromobenzyl alcohol.

Loss of Bromine : Cleavage of the C-Br bond to give an [M-79/81]⁺ fragment.

In a practical application, MS is highly effective for reaction monitoring. For instance, during a Suzuki coupling reaction where the bromine atom is replaced, MS can be used to track the disappearance of the characteristic [M]⁺/[M+2]⁺ signal of the starting material and the simultaneous appearance of the signal corresponding to the molecular weight of the new, non-brominated product. thieme-connect.de

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Applications in Mechanistic Probes

IR and UV-Vis spectroscopy provide complementary information about the functional groups and the conjugated π-electron system of the molecule.

Infrared (IR) Spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within this compound. These data are useful for confirming the presence of key structural components and for monitoring reactions where these groups are altered. pressbooks.pub

Table 2: Characteristic IR Absorption Frequencies for this compound.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch (Aromatic)Ar-H3100 - 3000Medium-Weak
C-H Stretch (Aliphatic)-CH₂-, -CH₃2980 - 2850Strong
C=C Stretch (Aromatic)Benzene Ring1600 - 1450Medium
C-O-C Stretch (Ether)Aryl-Alkyl Ether1250 - 1200 (asymmetric) & 1100 - 1020 (symmetric)Strong
C-H Out-of-Plane Bend1,2-disubstituted Aromatic~ 750Strong
C-Br StretchAryl Bromide1070 - 1030Medium

Source: Based on standard IR correlation tables. thieme-connect.devscht.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds exhibit characteristic absorptions due to π → π* transitions. libretexts.org Benzene itself shows a strong absorption near 204 nm and a weaker, structured "benzenoid" band around 254 nm. openstax.org Substitution on the ring can cause a shift in these absorption maxima (a bathochromic or hypsochromic shift). For this compound, one would expect to observe these characteristic aromatic absorptions. This technique can serve as a mechanistic probe in reactions that alter the aromatic system or its substituents, as such changes would lead to a predictable shift in the UV-Vis spectrum.

X-ray Crystallography of Crystalline Derivatives and Metal Complexes

While this compound is a liquid at room temperature, X-ray crystallography remains a powerful technique for obtaining definitive, solid-state structural information through the analysis of its crystalline derivatives.

To perform this analysis, the parent compound must first be converted into a solid, crystalline material that can form high-quality single crystals suitable for diffraction. This is often achieved by reacting it to form a metal complex. For example, the bromo-substituent can be converted into an organometallic reagent (e.g., a Grignard or organolithium reagent) which is then used to synthesize a ligand that can coordinate to a transition metal, forming a stable, crystalline complex.

Once a suitable crystal is obtained, single-crystal X-ray diffraction can determine the precise three-dimensional arrangement of atoms in the solid state. This analysis yields a wealth of information, including:

Exact bond lengths and angles : Providing empirical data to compare with theoretical calculations.

Conformational details : Revealing the preferred solid-state conformation, including the precise torsion angles between the benzene ring and the tert-butoxymethyl substituent.

Intermolecular interactions : Detailing how molecules pack in the crystal lattice, including van der Waals forces and potential weak hydrogen bonds.

For instance, analysis of related phenoxy derivatives has successfully elucidated the crystal structures of complex ligands, demonstrating the utility of this method for defining precise molecular geometries. docbrown.info Such structural data for a derivative of this compound would be invaluable for understanding its steric profile and for rationalizing its reactivity in various chemical transformations.

Theoretical and Computational Chemistry Investigations of 1 Bromo 2 Tert Butoxymethyl Benzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 1-Bromo-2-(tert-butoxymethyl)benzene. These calculations can map the electron density distribution, identify molecular orbitals, and predict reactivity indicators.

The benzene (B151609) ring's aromaticity is influenced by its substituents. The bromine atom acts as an electron-withdrawing group via induction but an electron-donating group through resonance. Conversely, the tert-butoxymethyl group, -CH₂-O-C(CH₃)₃, is primarily an electron-donating group. The interplay of these electronic effects governs the molecule's reactivity. Computational studies on similar substituted benzenes have shown that such substituent effects are crucial in determining the regioselectivity of electrophilic aromatic substitution reactions. nih.govijrti.org For instance, the electron-donating nature of the alkoxy group would tend to activate the aromatic ring towards electrophilic attack, particularly at the ortho and para positions relative to it. However, the steric bulk of the tert-butyl group and the presence of the adjacent bromine atom significantly modulate this reactivity.

Calculations of the molecular electrostatic potential (MEP) surface would likely reveal regions of negative potential around the oxygen atom, indicating its nucleophilic character, and regions of positive potential around the hydrogen atoms of the benzene ring. The distribution of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would further pinpoint the sites most susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Predicted Electronic Properties of this compound (Note: These are illustrative values based on typical DFT calculations for similar molecules, as direct experimental or computational data for this specific compound is not readily available in the searched literature.)

PropertyPredicted Value/Description
Dipole MomentNon-zero, influenced by the polar C-Br and C-O bonds.
HOMO EnergyRelatively high, indicating susceptibility to electrophilic attack.
LUMO EnergyRelatively low, suggesting potential for accepting electrons.
HOMO-LUMO GapModerate, indicating kinetic stability.
MEP Negative RegionConcentrated around the oxygen atom of the ether linkage.

Conformational Analysis and Global Energy Minima Determinations

The conformational flexibility of this compound arises from the rotation around the C(aryl)-CH₂, CH₂-O, and O-C(tert-butyl) single bonds. Determining the most stable conformers (global energy minima) is crucial for understanding its physical properties and how it interacts with other molecules.

Conformational analysis would typically be performed by systematically rotating these bonds and calculating the potential energy at each step. The steric hindrance between the bulky tert-butyl group, the bromine atom, and the benzene ring is a dominant factor in determining the preferred conformations. It is expected that the global energy minimum will be a structure that minimizes these steric clashes. For example, the tert-butyl group will likely orient itself away from the benzene ring to reduce steric strain.

Studies on sterically hindered ortho-substituted benzenes, such as 1-bromo-2-tert-butylbenzene, have highlighted the significant impact of bulky groups on the molecule's geometry and rotational barriers. Similar principles would apply to this compound, where the size of the tert-butoxymethyl group dictates the rotational barrier around the C(aryl)-C(alkyl) bond.

Prediction of Reaction Mechanisms and Transition State Energies

Computational chemistry is a powerful tool for predicting the most likely pathways for chemical reactions involving this compound and for calculating the energy barriers (activation energies) associated with these pathways. This involves locating the transition state structures for proposed reaction steps.

For example, in a nucleophilic aromatic substitution reaction, where a nucleophile replaces the bromine atom, computational models can determine whether the reaction proceeds via an SₙAr mechanism (addition-elimination) or a benzyne (B1209423) mechanism. The calculations would involve mapping the potential energy surface of the reaction, identifying the intermediates and transition states, and calculating their relative energies. Computational studies on related systems have shown that the presence of electron-withdrawing or donating groups significantly influences the stability of intermediates and, therefore, the reaction mechanism. acs.orgnih.gov

Similarly, for reactions involving the ether linkage, such as cleavage with a strong acid, theoretical calculations can model the protonation of the oxygen atom and the subsequent bond-breaking steps, providing insights into the reaction's feasibility and kinetics.

Table 2: Illustrative Calculated Transition State Energies for a Hypothetical Reaction (Note: This table is for illustrative purposes to show how such data would be presented and is based on general knowledge of similar reactions, not on specific published data for this compound.)

Reaction StepReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Product Complex Energy (kcal/mol)Activation Energy (kcal/mol)
Nucleophilic attack at C-Br0.0+25.3-5.2+25.3
Protonation of ether oxygen0.0+10.8-15.7+10.8

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide a dynamic picture of this compound's behavior in different environments, particularly in solution. By simulating the movement of the molecule and surrounding solvent molecules over time, MD can reveal how the solvent influences its conformation and reactivity. acs.orgnih.gov

In a polar solvent, for instance, the solvent molecules would be expected to form a structured shell around the polar parts of the molecule, such as the C-Br and C-O-C moieties. This solvation can stabilize certain conformations or reactive intermediates over others. MD simulations are particularly useful for studying intermolecular interactions, such as the potential for this molecule to aggregate or to bind to a biological target. acs.org By analyzing the trajectories of the atoms, one can calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a part of the solute molecule.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data to confirm its structure.

NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. For this compound, the predicted shifts would reflect the electronic effects of the bromo and tert-butoxymethyl substituents on the different protons and carbons of the benzene ring. For comparison, the experimental ¹H NMR data for the related 1-bromo-2-tert-butylbenzene shows characteristic signals for the aromatic protons and the tert-butyl protons. chemicalbook.com

Synthesis and Reactivity of Analogues and Polyfunctionalized Derivatives of 1 Bromo 2 Tert Butoxymethyl Benzene

Comparative Studies of Positional Isomers (e.g., ortho, meta, para)

The relative positions of the bromo and tert-butoxymethyl substituents on the benzene (B151609) ring significantly influence the molecule's reactivity, particularly in electrophilic aromatic substitution reactions. The tert-butoxymethyl group, with its ether oxygen, is an activating group and directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.comlibretexts.org This is due to the ability of the oxygen's lone pairs to stabilize the arenium ion intermediate through resonance. masterorganicchemistry.com Conversely, the bromine atom is a deactivating group but also an ortho, para-director. libretexts.org

In the case of bromo(tert-butoxymethyl)benzene isomers, the directing effects of the two substituents are crucial.

For 1-bromo-2-(tert-butoxymethyl)benzene (ortho isomer), the activating tert-butoxymethyl group and the deactivating bromo group are adjacent. Electrophilic attack will be directed to the positions ortho and para to the tert-butoxymethyl group.

In the 1-bromo-3-(tert-butoxymethyl)benzene (meta isomer), the directing effects of the two groups reinforce each other to an extent. The tert-butoxymethyl group directs to its ortho and para positions, while the bromine directs to its own ortho and para positions.

For the 1-bromo-4-(tert-butoxymethyl)benzene (para isomer), the substituents are opposite each other. The tert-butoxymethyl group will direct incoming electrophiles to its ortho positions, which are also the meta positions relative to the bromine.

The steric hindrance imposed by the bulky tert-butyl group also plays a significant role, often favoring substitution at the less hindered para position over the ortho position. researchgate.netmsu.edu For instance, in the nitration of tert-butylbenzene, the major product is the para-nitro isomer. msu.edu

In nucleophilic aromatic substitution reactions, the positions of the substituents are also critical. For a reaction to proceed via the SNAr mechanism, a strong electron-withdrawing group is typically required to be ortho or para to the leaving group (in this case, the bromide). stackexchange.com The tert-butoxymethyl group is electron-donating, thus disfavoring this type of reaction. However, the relative reactivity between the isomers can still be considered. The para isomer of a related compound, p-bromonitrobenzene, is more reactive towards nucleophilic substitution than the meta isomer because the nitro group can stabilize the intermediate Meisenheimer complex through resonance from the para position. stackexchange.com A similar, though less pronounced, electronic effect might be observed with the tert-butoxymethyl group, influencing the relative reactivity of its isomers in specific contexts.

IsomerSubstituent PositionsExpected Major Product(s) in Electrophilic Aromatic Substitution
ortho1-Bromo, 2-(tert-butoxymethyl)Substitution at C4 and C6
meta1-Bromo, 3-(tert-butoxymethyl)Substitution at C2, C4, and C6
para1-Bromo, 4-(tert-butoxymethyl)Substitution at C2 and C6 (equivalent positions)

Analogues with Varied Alkoxy Substituents (e.g., methoxymethyl, ethoxymethyl)

Analogues of this compound with different alkoxy groups, such as methoxymethyl and ethoxymethyl, are synthetically accessible and exhibit comparable reactivity. The primary role of the alkoxy group in these compounds is to act as a protecting group for the benzyl (B1604629) alcohol functionality and to influence the electronic properties of the aromatic ring.

The synthesis of these analogues generally follows similar pathways to the parent compound, often involving the etherification of the corresponding bromobenzyl alcohol. For example, 1-bromo-2-(methoxymethyl)benzene (B1281725) can be prepared from 2-bromobenzyl alcohol. nih.gov Similarly, 1-bromo-4-(ethoxymethyl)benzene (B1330720) has been synthesized. biosynth.comchemicalbook.com

The reactivity of these analogues in reactions such as cross-coupling and metal-halogen exchange is largely dictated by the carbon-bromine bond. The variation in the alkoxy group (methoxymethyl, ethoxymethyl, vs. tert-butoxymethyl) has a more subtle effect, primarily influencing steric hindrance and solubility. The bulky tert-butoxymethyl group can provide greater steric shielding of the adjacent bromine atom compared to the smaller methoxymethyl or ethoxymethyl groups. This can sometimes affect reaction rates or the ability of certain reagents to access the reactive center.

AnalogueChemical FormulaMolecular Weight ( g/mol )Key Features
1-Bromo-2-(methoxymethyl)benzeneC₈H₉BrO201.06 sigmaaldrich.comLess sterically hindered than the tert-butoxy (B1229062) analogue.
1-Bromo-4-(ethoxymethyl)benzeneC₉H₁₁BrO215.09 biosynth.comA para-substituted isomer with slightly increased lipophilicity compared to the methoxy (B1213986) analogue.
This compoundC₁₁H₁₅BrO243.14Bulky tert-butyl group provides significant steric hindrance.

Compounds with Modified Halogen Substitution (e.g., chloro, iodo analogues)

Replacing the bromine atom with other halogens like chlorine or iodine alters the reactivity of the C-X bond, which is a key factor in many synthetic transformations. The general trend for the reactivity of the carbon-halogen bond in cross-coupling reactions and metal-halogen exchange is I > Br > Cl.

Chloro-analogues : 1-Chloro-2-(tert-butoxymethyl)benzene would be expected to be less reactive than its bromo counterpart in reactions where the C-X bond is cleaved, such as Suzuki or Grignard formation. However, the synthesis of related chloromethylated aromatic compounds is well-established. tandfonline.com The chloro-analogue can be a more cost-effective starting material in some cases, but may require more forcing reaction conditions.

Iodo-analogues : 1-Iodo-2-(tert-butoxymethyl)benzene would be the most reactive in the series for reactions involving the carbon-halogen bond. The C-I bond is weaker and more polarizable, making it more susceptible to oxidative addition to metal catalysts. mdpi.com The synthesis of iodo-aromatics can be achieved through various methods, including the use of elemental iodine with an activating agent or from the corresponding diazonium salt. researchgate.net The higher reactivity of iodo-analogues makes them valuable for difficult coupling reactions where the bromo- or chloro-analogues fail to react efficiently.

The choice of halogen is therefore a strategic decision in a multi-step synthesis, balancing reactivity with cost and the stability of the compound.

Halogen AnalogueGeneral Reactivity Trend (in Cross-Coupling)Synthetic Considerations
ChloroLeast ReactiveMore robust to certain reaction conditions, but may require more active catalysts or higher temperatures for C-Cl bond activation.
BromoIntermediate ReactivityA good balance of reactivity and stability, widely used in a variety of transformations.
IodoMost ReactiveHighly reactive in cross-coupling reactions, often giving higher yields and faster reaction times. May be less stable and more expensive.

Incorporation into Highly Functionalized Aromatic Systems

This compound and its analogues are valuable building blocks for the synthesis of more complex and highly functionalized aromatic systems. The ortho-lithiation of the tert-butoxymethylbenzene, followed by quenching with an electrophile, is a powerful strategy for introducing additional substituents onto the aromatic ring. The tert-butoxymethyl group can act as a directed metalation group, facilitating this process.

Furthermore, the bromine atom serves as a versatile handle for a wide array of transformations, most notably transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular architectures.

Examples of such applications include:

Suzuki Coupling : Reaction with boronic acids or esters to form biaryl compounds. The bromo derivative 5 cleanly undergoes Suzuki reactions with both electron-rich and electron-poor phenylboronic acids. nih.gov

Stille Coupling : Reaction with organostannanes, as demonstrated by the conversion of a related bromo-sillylbenzene into a stannyl (B1234572) derivative for use in Stille reactions. nih.gov

Heck Coupling : Reaction with alkenes to form substituted styrenes.

Buchwald-Hartwig Amination : Reaction with amines to form arylamines.

Sonogashira Coupling : Reaction with terminal alkynes to form arylalkynes.

The synthesis of polysubstituted benzenes often requires a careful sequence of reactions, taking into account the directing effects of the existing substituents. libretexts.orgvaia.com For instance, the synthesis of a tri-substituted benzene may involve an initial functionalization, such as a Friedel-Crafts reaction, followed by halogenation and then further modification. transformationtutoring.com The tert-butoxymethyl group can be advantageous in such syntheses as it is stable under many reaction conditions but can be cleaved later if desired to reveal the hydroxymethyl group. This strategy has been employed in the synthesis of complex natural products where a protected functional group is required. acs.org The ability to create diverse, highly substituted aromatic compounds underscores the importance of this compound and its analogues in modern organic synthesis. nih.govrsc.orggeorgiasouthern.edu

Emerging Methodologies and Future Research Directions in the Chemistry of 1 Bromo 2 Tert Butoxymethyl Benzene

Integration with Flow Chemistry Methodologies for Continuous Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automated, scalable production. masterorganicchemistry.com The integration of flow chemistry for the synthesis and functionalization of 1-Bromo-2-(tert-butoxymethyl)benzene represents a promising frontier. While specific examples for this exact compound are not extensively documented, the principles can be extrapolated from related systems.

Flow chemistry is particularly well-suited for reactions involving organometallic intermediates, which are often required for the functionalization of the C-Br bond in this compound. For instance, the generation of the corresponding Grignard or organolithium reagent can be performed in a continuous flow setup, minimizing the accumulation of highly reactive species and improving safety.

A potential application is the continuous flow Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction. In a hypothetical flow process, a stream of this compound could be mixed with a solution of a boronic acid or ester in the presence of a palladium catalyst packed in a column. uwindsor.cayoutube.comwikipedia.orgmdpi.comstackexchange.com The reaction mixture would then flow through a heated reactor coil to afford the coupled product continuously.

Table 1: Illustrative Example of a Continuous Flow Suzuki-Miyaura Coupling of an Aryl Bromide

ParameterValue
Aryl Halide 3-Bromopyridine
Boronic Acid Phenylboronic acid
Catalyst Immobilized Palladium
Solvent Ethanol/Water/DME
Temperature 80 °C
Residence Time 10 minutes
Conversion >94%

This table is based on a study of a related aryl bromide to illustrate the potential of flow chemistry. mdpi.com

Future research in this area will likely focus on developing and optimizing specific flow protocols for the synthesis and subsequent reactions of this compound, including lithiation, borylation, and other cross-coupling reactions. youtube.com

Photoredox Catalysis for Selective C-Br Bond Transformations

Photoredox catalysis, which utilizes visible light to initiate single-electron transfer (SET) processes, has emerged as a powerful tool for forging new bonds under mild conditions. This methodology holds great potential for the selective functionalization of the C-Br bond in this compound.

The C-Br bond in aryl bromides can be activated through a reductive quenching cycle of a photocatalyst. The excited photocatalyst can be reduced by a sacrificial electron donor, generating a potent reductant that can transfer an electron to the aryl bromide. This process leads to the formation of an aryl radical, which can then participate in a variety of bond-forming reactions.

While specific photoredox-catalyzed transformations of this compound are not widely reported, analogous reactions with other aryl bromides demonstrate the feasibility of this approach for C-C and C-heteroatom bond formation. For example, Ni/photoredox dual catalysis has been successfully employed for the coupling of aryl bromides with various partners. epfl.chmdma.chlibretexts.org

Table 2: Example of a Ni/Photoredox-Catalyzed Coupling of an Aryl Bromide

ComponentDescription
Aryl Halide (Hetero)aryl bromides
Coupling Partner Alkyl Pinacolboronate Esters
Photocatalyst Organic photocatalyst (e.g., 4CzIPN)
Nickel Catalyst Ni(II) salt with a ligand
Additive Quinoline
Solvent Organic solvent
Light Source Visible light (e.g., blue LEDs)

This table summarizes a general protocol for the Ni/photoredox-catalyzed coupling of aryl bromides, highlighting the potential for similar transformations with this compound. libretexts.org

Future research will likely explore the application of photoredox catalysis to a broader range of transformations involving this compound, including amination, amidation, and trifluoromethylation, to access novel derivatives with potentially valuable properties. epdf.pub

Electrochemical Synthesis Approaches for Enhanced Sustainability

Electrochemical synthesis, which employs electricity to drive chemical reactions, offers a sustainable alternative to traditional methods that often rely on stoichiometric reagents. The electrochemical functionalization of this compound is a promising area for future investigation.

The C-Br bond can be electrochemically reduced to generate an aryl radical or an organometallic intermediate, which can then react with various electrophiles. A particularly attractive application is electrochemical carboxylation, where carbon dioxide (CO2), a renewable C1 feedstock, is used to introduce a carboxylic acid group.

Recent studies have demonstrated the nickel-catalyzed electrochemical carboxylation of unactivated aryl bromides. masterorganicchemistry.com In such a system, an electric current is passed through a solution containing the aryl bromide, a nickel catalyst, and a source of CO2, leading to the formation of the corresponding benzoic acid derivative. This approach avoids the use of sacrificial metal anodes, enhancing the sustainability of the process.

Table 3: General Conditions for Ni-Catalyzed Electrochemical Carboxylation of Aryl Bromides

ParameterCondition
Substrate Unactivated aryl bromides
Catalyst Nickel complex
Carbon Source Carbon dioxide (CO2)
Electrodes Carbon-based or other non-sacrificial materials
Solvent Organic solvent with a supporting electrolyte
Potential Controlled potential electrolysis

This table outlines the general conditions for the electrochemical carboxylation of aryl bromides, which could be adapted for this compound. masterorganicchemistry.com

The development of efficient and selective electrochemical methods for the transformation of this compound could lead to more environmentally friendly routes for the synthesis of valuable pharmaceutical and materials science intermediates.

Exploration of Biocatalytic Transformations Involving the Compound

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally benign conditions. The application of biocatalysis to transform this compound is an area ripe for exploration.

While direct biocatalytic transformations of this specific compound are not yet established, related enzymatic processes suggest potential avenues of research. For example, certain dehalogenases are known to catalyze the reductive dehalogenation of aryl halides. The selective removal of the bromine atom from this compound using such an enzyme could provide a green route to tert-butoxymethylbenzene.

Another intriguing possibility is the biocatalytic C-H activation and functionalization of the aromatic ring. While challenging, enzymes are capable of performing highly regioselective and stereoselective C-H oxidations. The tert-butoxymethyl group could act as a directing group, influencing the position of enzymatic hydroxylation or other modifications.

Future research in this field would involve screening enzyme libraries for activity towards this compound and related substrates, as well as protein engineering to enhance the catalytic efficiency and selectivity for desired transformations.

Development of Novel Protecting Group Strategies Utilizing the tert-Butoxymethyl Moiety

The tert-butoxymethyl (Bum) group is a valuable protecting group for various functionalities in organic synthesis, including alcohols and the imidazole (B134444) ring of histidine. Its stability and specific cleavage conditions make it a useful tool in multi-step synthetic sequences.

The tert-butoxymethyl ether in this compound is generally stable to a range of reaction conditions, including those involving organolithium reagents at low temperatures and many transition metal-catalyzed cross-coupling reactions. However, it can be cleaved under acidic conditions.

The cleavage of tert-butyl ethers, a similar structural motif, is typically achieved with strong acids and can proceed through either an SN1 or SN2 mechanism depending on the substrate. [18-4, 18-6, 18-7] For tertiary ethers, the SN1 pathway is favored due to the formation of a stable tert-butyl cation. [18-2, 18-4]

Table 4: General Conditions for the Cleavage of tert-Butyl Ethers

ReagentConditionsMechanism
Strong Protic Acids (e.g., HBr, HI)HeatingSN1 or SN2
Trifluoroacetic Acid (TFA)0 °C to room temperatureE1 or SN1
Lewis Acids (e.g., BBr3)Low temperatureSN2-type

This table summarizes common methods for the cleavage of tert-butyl ethers, which are analogous to the tert-butoxymethyl ether in the target compound.

Future research in this area could focus on developing milder and more selective methods for the cleavage of the tert-butoxymethyl group, potentially through photolytic or enzymatic approaches. Furthermore, the unique steric and electronic properties of the tert-butoxymethyl group could be exploited in the design of new protecting group strategies for other functionalities, expanding its utility in complex molecule synthesis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-bromo-2-(tert-butoxymethyl)benzene, and how do reaction parameters (e.g., solvent, catalyst) influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, introducing the tert-butoxymethyl group may involve reacting bromobenzene derivatives with tert-butyl alcohol under acidic conditions (e.g., H₂SO₄) or using tert-butyl halides. Reaction optimization (e.g., anhydrous conditions, inert atmosphere) is critical to avoid hydrolysis of the tert-butoxymethyl group. Yield improvements (60–80%) are achieved by controlling stoichiometry and using catalysts like AlCl₃ .

Q. Which spectroscopic techniques are optimal for confirming the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies substituent positions via chemical shifts (e.g., tert-butoxymethyl protons at δ 1.2–1.4 ppm, aromatic protons split by bromine’s deshielding effect).
  • GC-MS : Confirms molecular ion peaks (m/z ≈ 256 for C₁₁H₁₅BrO) and detects impurities.
  • IR Spectroscopy : Validates ether (C-O stretch ~1100 cm⁻¹) and aromatic C-Br (550–600 cm⁻¹) bonds .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin contact. Store in a cool, dry, ventilated area away from oxidizers. Dispose of waste via approved facilities, as brominated aromatics may persist in the environment. Emergency procedures include rinsing exposed skin with water and using CO₂ extinguishers for fires .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess electron density distribution and steric effects. The tert-butoxymethyl group’s bulk may hinder transmetalation at the ortho position, favoring para-substitution in aryl halide couplings. Solvent parameters (e.g., polarity) are modeled using COSMO-RS to predict reaction pathways .

Q. What strategies mitigate competing side reactions (e.g., elimination, oxidation) during functionalization of the bromine atom?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (0–25°C) reduce elimination rates.
  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) minimize undesired β-hydride elimination.
  • Protecting Groups : Temporarily shield the tert-butoxymethyl group with silyl ethers during harsh reactions .

Q. How do solvent polarity and steric effects influence the solvolysis kinetics of this compound?

  • Methodological Answer : Kinetic studies in varying solvent systems (e.g., ethanol, DMSO) reveal SN1 vs. SN2 mechanisms. Polar aprotic solvents stabilize transition states, accelerating SN2 pathways. Steric hindrance from the tert-butoxymethyl group increases activation energy, measurable via Arrhenius plots .

Q. What role does this compound play in synthesizing bioactive compounds (e.g., antifungal agents)?

  • Methodological Answer : The bromine atom serves as a leaving group for nucleophilic aromatic substitution, enabling coupling with heterocycles (e.g., triazoles). The tert-butoxymethyl group enhances lipid solubility, improving pharmacokinetic profiles. For example, derivatives have shown activity against Candida spp. in MIC assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.